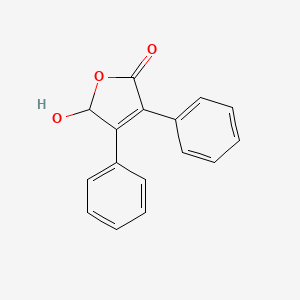

5-Hydroxy-3,4-diphenylfuran-2(5H)-one

Description

Overview of Furanone Heterocycles in Academic Research

Furanones, a class of five-membered heterocyclic organic compounds containing an oxygen atom, represent a cornerstone in both natural product chemistry and synthetic organic chemistry. nih.govnih.gov The furanone nucleus is a prevalent structural motif in a vast number of biologically active compounds, making it an indispensable scaffold for the design and development of new therapeutic agents. nih.gov Academic research has extensively explored furanone derivatives, revealing their importance as key intermediates and pharmacophores in compounds with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govorganic-chemistry.org

Furanones are generally categorized into isomers based on the position of the carbonyl group and the endocyclic double bond. The two most prominent classes are 2(5H)-furanones and 3(2H)-furanones. organic-chemistry.org

2(5H)-Furanones: Also known as α,β-unsaturated γ-lactones or butenolides, these compounds feature the carbonyl group at the C2 position and a double bond typically between C3 and C4. google.comnih.gov The parent compound is simply known as 2(5H)-furanone. youtube.comacs.org This scaffold is present in numerous natural products and is a subject of extensive synthetic investigation. chemrxiv.org

3(2H)-Furanones: In this isomeric form, the carbonyl group is located at the C3 position. These compounds are particularly significant in flavor and fragrance chemistry; for instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a key aroma compound in many fruits and heated foods. wikipedia.orgresearchgate.net

The structural distinction between these isomers dictates their chemical reactivity and biological function, guiding their application in different fields of research. nih.gov

The introduction of a hydroxyl group at the C5 position of the 2(5H)-furanone ring dramatically enhances its utility as a synthetic intermediate, or synthon. mdpi.com This structural feature, which creates a cyclic hemiacetal (or lactol), renders the C5 carbon highly electrophilic and thus susceptible to nucleophilic attack.

5-Hydroxy-2(5H)-furanones are considered versatile platform chemicals for generating a variety of other molecules. mdpi.com The hydroxyl group can be readily replaced by a wide range of nucleophiles, including alcohols, amines, thiols, and carbon-based nucleophiles. nih.gov This reactivity allows for the facile construction of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds at a stereochemically important center. For example, the well-studied compound 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) serves as a building block for diverse molecular architectures through transformations at its C5 position. nih.govchemrxiv.org The ability to undergo these transformations under relatively mild conditions makes 5-hydroxylated furanones powerful tools for constructing complex molecular frameworks.

Contextualization of 5-Hydroxy-3,4-diphenylfuran-2(5H)-one

While extensive literature exists for the broader class of 5-hydroxy-2(5H)-furanones, particularly halogenated derivatives, chemrxiv.org specific research focused solely on this compound is less prevalent. However, its chemical behavior can be understood by examining the foundational reactivity of its core scaffold, modulated by the electronic and steric influence of the two phenyl substituents.

The reactivity of the 5-hydroxy-2(5H)-furanone scaffold is governed by a combination of its key structural elements. chemrxiv.org

| Structural Feature | Contribution to Reactivity |

| α,β-Unsaturated Lactone | The carbonyl group at C2 is conjugated with the C3-C4 double bond, creating an electrophilic system that can potentially participate in conjugate addition reactions. |

| Cyclic Hemiacetal at C5 | The hydroxyl group at C5 makes this carbon atom a highly reactive electrophilic center. It exists in equilibrium with an open-chain aldehyde form, facilitating reactions. chemrxiv.org |

| Substituents at C3 and C4 | The nature of the groups at these positions influences the electronics of the double bond and can sterically hinder access to the ring. In the case of this compound, the two phenyl groups are expected to exert significant steric and electronic effects, including extending the π-conjugation of the system. |

The presence of the C5-hydroxyl group is the primary determinant of the scaffold's role as a versatile synthon, enabling a host of substitution reactions. mdpi.com

The 5-hydroxy-2(5H)-furanone core is a powerful platform for a variety of chemical transformations that enable the synthesis of more complex heterocyclic systems. The reactivity at the C5 position allows for its use as a precursor in reactions such as:

Nucleophilic Substitution: As the most common transformation, the C5-hydroxyl group can be substituted by a diverse array of nucleophiles. This allows for the introduction of various functional groups. nih.gov

Arylation and Alkylation: In the presence of Lewis or Brønsted acids, the scaffold can react with arenes and heteroarenes, forming a new carbon-carbon bond at the C5 position. chemrxiv.org Alkylation can also be achieved using organometallic reagents.

Ring Transformation Reactions: The furanone ring itself can be converted into other heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinones, demonstrating the scaffold's utility in generating diverse chemical libraries.

The table below summarizes some of the key transformations demonstrated on the 5-hydroxy-2(5H)-furanone scaffold, primarily using halogenated analogs as examples. These reactions highlight the potential synthetic pathways available for derivatives like this compound.

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification/Acylation | Acyl chlorides or anhydrides with a base | 5-Acyloxy-2(5H)-furanones |

| Etherification | Alcohols with an acid catalyst | 5-Alkoxy-2(5H)-furanones |

| Substitution with N-Nucleophiles | Primary or secondary amines | 5-Amino-2(5H)-furanones |

| Substitution with S-Nucleophiles | Thiols under acidic conditions | 5-Thio-substituted-2(5H)-furanones |

| Friedel-Crafts Type Arylation | Arenes with a Lewis/Brönsted acid | 5-Aryl-2(5H)-furanones |

| Ring Transformation | Hydrazine derivatives in acidic solution | Dihalogeno-3(2H)-pyridazinones |

These transformations underscore the role of the 5-hydroxy-2(5H)-furanone core as a versatile and reactive building block in modern organic synthesis. The phenyl groups in this compound would further influence the course and feasibility of these reactions, adding another layer of chemical complexity and opportunity for synthetic innovation.

Structure

3D Structure

Properties

CAS No. |

78646-63-6 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

2-hydroxy-3,4-diphenyl-2H-furan-5-one |

InChI |

InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,15,17H |

InChI Key |

FJHKUAFCIKPSAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 5 Hydroxy 3,4 Diphenylfuran 2 5h One and Its Derivatives

Catalytic Synthesis Approaches

Catalytic methods offer elegant and atom-economical routes to complex molecular architectures. The following sections detail various catalytic approaches for the construction of the 5-Hydroxy-3,4-diphenylfuran-2(5H)-one framework.

Aerobic Oxidation Catalysis in Furanone Formation

The use of molecular oxygen as a terminal oxidant in chemical synthesis is highly desirable due to its abundance, low cost, and the formation of water as the only byproduct. acs.org Aerobic oxidation catalysis has been successfully applied to the synthesis of various oxygen-containing heterocycles, including furanones.

Copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids provides a route to aromatic carbonyl compounds. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through decarboxylation, dioxygen activation, and C-H bond oxidation in a one-pot protocol with molecular oxygen as the sole terminal oxidant. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest that the reaction is initiated by decarboxylation to generate an aliphatic radical, which is then further oxidized to the carbonyl compound. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound from appropriate precursors.

Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been reported for the regioselective synthesis of polysubstituted benzofurans. rsc.org The mechanism of copper-catalyzed aerobic oxidation often involves a catalytic cycle where the copper species is oxidized and reduced. elsevierpure.com For instance, in the copper/TEMPO-catalyzed aerobic oxidation of alcohols, the mechanism involves hydrogen transfer from the alkoxyl ligand to coordinated TEMPO, followed by oxygen activation and alcohol activation. elsevierpure.com

Table 2: Copper-Catalyzed Aerobic Oxidation Reactions

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Cu(OAc)₂ | Phenylacetic acids | Aromatic carbonyl compounds | One-pot, O₂ as sole oxidant | organic-chemistry.orgacs.orgnih.gov |

| Copper catalyst | Phenols and alkynes | Polysubstituted benzofurans | Regioselective, one-pot | rsc.org |

| Copper/TEMPO | Alcohols | Aldehydes or ketones | Intramolecular hydrogen transfer | elsevierpure.com |

Lewis Acid and Brønsted Acid Catalyzed Routes for Furanone Synthesis

Acid catalysis provides a powerful tool for the construction of furanone rings through various cyclization and condensation reactions. Both Lewis acids and Brønsted acids have been employed to facilitate these transformations.

3,4-Dihalo-5-hydroxy-2(5H)-furanones, in the presence of Lewis or Brønsted acids, can react with arenes and heteroarenes to form a new bond at the C5 position of the furanone ring. nih.govmdpi.com This reaction can be considered a formal aromatic electrophilic substitution. Additionally, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers, catalyzed by Lewis acids such as zinc chloride or scandium triflate, represents a Mukaiyama aldol (B89426) reaction strategy for C5 alkylation. nih.govmdpi.com

Brønsted acids have been shown to promote the cyclodimerization of α,β-unsaturated γ-ketoesters, leading to the formation of fused pyrano-ketal-lactones and γ-ylidene-butenolides. researchgate.net Chloroacetic acid, a mild Brønsted acid, catalyzes an efficient and diastereoselective intramolecular cascade reaction of electron-deficient ynenones to produce 2,3,5-trisubstituted furans. nih.gov These examples demonstrate the utility of acid catalysis in constructing complex furan-containing molecules.

Cycloaddition Reactions in Furanone Synthesis

Cycloaddition reactions are powerful and convergent methods for the construction of cyclic compounds, including the furanone scaffold. These reactions often allow for the rapid assembly of complex molecular architectures with high stereocontrol.

Silver-Catalyzed Cycloadditions

Silver catalysts have emerged as versatile tools in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack and for promoting cycloaddition and cyclization reactions. researchgate.netrsc.orgnih.govnih.govrsc.org

Silver(I) salts can catalyze the intramolecular cyclization of various functionalized alkynes to generate heterocyclic products. For example, a facile silver(I) catalyzed intramolecular cyclization of alkynyl tetrazoles has been developed to form N-cyano-2-substituted indoles. rsc.org While not a direct synthesis of the target furanone, this demonstrates the ability of silver to promote intramolecular cyclization of alkynes.

In the context of furanone synthesis, silver catalysis can be employed in cascade reactions. A silver-catalyzed cascade cyclization strategy has been developed for the synthesis of 4-aminotetrahydrocarbazole. rsc.org Furthermore, silver-catalyzed multicomponent reactions of 2-alkynylbenzaldehydes, amines, and nucleophiles can proceed via a 6-endo-dig cyclization. nih.gov Although specific examples leading directly to this compound via a silver-catalyzed cycloaddition are not prevalent in the literature, the known reactivity of silver catalysts with alkynes and other unsaturated systems suggests the potential for developing such a methodology.

Higher-Order Cycloaddition Reactions Involving Furanone Derivatives

While specific examples of higher-order cycloaddition reactions directly yielding this compound are not extensively detailed in the provided context, the broader class of furanone derivatives actively participates in various cycloaddition pathways. These reactions are fundamental for constructing complex polycyclic systems. For instance, 1,3-dipolar cycloadditions have been explored with derivatives like 5-methoxy-2(5H)-furanone, demonstrating the potential of the furanone scaffold to engage in concerted or stepwise cycloaddition mechanisms. researchgate.net The reactivity of the double bond within the furanone ring makes it a suitable dienophile or dipolarophile for such transformations. The introduction of phenyl groups at the 3 and 4 positions, as in the target molecule, would significantly influence the electronics and sterics of the double bond, thereby modulating its reactivity in cycloaddition reactions.

Oxidative Radical Coupling Methods in Furanone Synthesis

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and their application in furanone synthesis is an area of active research. A notable example involves the PIDA (phenyliodine diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones to produce 5-hydroxybenzofurans. thieme-connect.de This method proceeds through a tandem reaction sequence involving in situ oxidation and subsequent coupling, functionalizing the C(sp²)–H bond of hydroquinones directly. thieme-connect.de While this specific example leads to benzofurans, the underlying principle of oxidative coupling could be adapted for the synthesis of diphenylfuranones by employing appropriately substituted precursors. The reaction mechanism is thought to involve a 1,4-Michael addition followed by intramolecular cyclization and aromatization. thieme-connect.de

Precursor-Based Synthetic Routes

A significant portion of synthetic efforts towards furanones relies on the transformation of readily available precursors. These routes offer a versatile and often more direct approach to the target molecules.

Furfural (B47365), a renewable platform chemical derived from biomass, serves as a valuable starting material for the synthesis of various furan (B31954) derivatives, including 5-hydroxy-2(5H)-furanone (HFO). rsc.orgresearchgate.netchemrxiv.org An electrocatalytic oxidation of furfural has been developed to produce HFO with high selectivity. rsc.org This process utilizes water as the oxygen source and metal chalcogenides as electrocatalysts. rsc.org The proposed mechanism involves a multi-step reaction including C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization. rsc.org Another approach involves the oxidation of furfural at room temperature using a TS-1 catalyst, achieving a high yield of 5-hydroxy-2(5H)-furanone. researchgate.netchemrxiv.org While these methods yield the parent 5-hydroxy-2(5H)-furanone, subsequent functionalization, such as arylation, would be necessary to arrive at the 3,4-diphenyl substituted target.

The derivatization of cyclobutenone precursors offers another strategic entry into the furanone scaffold. Although direct conversion of cyclobutenones to this compound is not explicitly described, the structural relationship between these four-membered rings and furanones suggests the feasibility of ring-expansion or rearrangement pathways. Such transformations often involve cleavage of a carbon-carbon bond in the cyclobutenone ring followed by recyclization to form the more stable five-membered furanone system. The specific reagents and conditions would be crucial in directing the rearrangement and incorporating the desired substituents.

A convenient synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one has been achieved starting from benzoin (B196080) ethers. researchgate.net This method involves the transformation of ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates, prepared from benzoin ethers, into the target furanone using bromine in tetrachloromethane. researchgate.net A key aspect of this process is the gradual isomerization of the non-cyclizable Z-isomers to the cyclizable E-isomers during the reaction. researchgate.net This strategy highlights the utility of benzoin-derived precursors for accessing highly functionalized diphenylfuranones.

| Precursor | Reagents | Product | Key Features |

| Ethyl (E/Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates | Bromine in Tetrachloromethane | 3-Fluoro-4,5-diphenylfuran-2(5H)-one | In-situ isomerization of Z to E isomer. |

Stereoselective and Enantioselective Synthesis of Chiral Furanones

The development of stereoselective and enantioselective methods for the synthesis of chiral furanones is of paramount importance, given the prevalence of stereogenic centers in biologically active molecules. While a specific enantioselective synthesis of this compound is not detailed, several strategies have been employed for related structures.

One approach involves the kinetic resolution of racemic intermediates. For example, the lipase (B570770) AK-catalyzed acetylation of a racemic allenol was used to separate enantiomers, which could then be cyclized to form a chiral 2,5-dihydrofuran. nih.gov This highlights the potential of enzymatic methods in accessing enantiopure building blocks for furanone synthesis.

Transition metal catalysis also plays a crucial role in enantioselective synthesis. Chiral Rh(III) complexes have been utilized for the enantioselective C-H functionalization to construct axially chiral biaryls containing five-membered rings like furans. ntu.ac.uk This methodology could potentially be adapted to create atropisomeric furanone derivatives. Furthermore, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has been shown to produce chiral β-hydroxy sulfones with high enantioselectivity, demonstrating the power of asymmetric catalysis in establishing stereocenters that could be incorporated into a furanone ring. rsc.org

The synthesis of chiral furanones can also be approached through the use of chiral starting materials or auxiliaries. The reaction of 5(R)-(l-menthoxy)-2(5H)-furanone with diethyl bromomalonate in the presence of a phase transfer catalyst yields novel chiral cyclopropane/butyrolactone derivatives, showcasing the diastereoselective functionalization of a chiral furanone precursor. researchgate.net

Asymmetric Catalysis in Furanone Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including furanone derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific catalytic asymmetric syntheses of this compound are not extensively documented, several catalytic strategies for the formation of related chiral butenolides and furanones have been developed and could be adapted for this target.

One prominent strategy is the asymmetric vinylogous aldol reaction . This reaction involves the addition of a silyloxyfuran, a reactive enolate equivalent of a butenolide, to an aldehyde in the presence of a chiral Lewis acid or organocatalyst. The catalyst orchestrates the facial selectivity of the nucleophilic attack, leading to the formation of a chiral γ-hydroxy butenolide with high enantioselectivity. A variety of chiral catalysts, including those based on titanium-BINOL complexes and cinchona alkaloid-derived thioureas, have been successfully employed in these reactions, demonstrating broad scope with respect to both the silyloxyfuran and aldehyde components. nih.gov

Another relevant catalytic method is the asymmetric Pauson-Khand reaction . This is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a transition metal catalyst, to form a cyclopentenone. wikipedia.org Intramolecular versions of this reaction are particularly powerful for constructing fused ring systems containing a furanone moiety. The use of chiral ligands, such as BINAP, with rhodium or cobalt catalysts can induce high levels of enantioselectivity. beilstein-institut.deillinois.edu This methodology offers a convergent approach to complex furanone-containing structures from relatively simple acyclic precursors.

Furthermore, chiral phosphine (B1218219) organocatalysis has been applied to the asymmetric synthesis of various heterocyclic compounds, including those with a furanone core. beilstein-journals.orgacs.org These catalysts can promote a range of annulation reactions, for instance, a [3+2] cycloaddition between allenoates and electron-deficient olefins, to afford highly functionalized cyclopentenes which can be precursors to furanones. The modularity and tunability of chiral phosphine catalysts make them attractive for the development of new asymmetric transformations.

The table below summarizes some of the key catalytic systems that have been employed in the asymmetric synthesis of furanone-related structures.

| Catalytic System | Reaction Type | Key Features |

| Chiral Lewis Acids (e.g., Ti-BINOL) | Vinylogous Aldol Reaction | High enantioselectivity for the formation of γ-hydroxy butenolides. |

| Chiral Organocatalysts (e.g., Cinchona-derived thiourea) | Vinylogous Aldol Reaction | Metal-free conditions, broad substrate scope. |

| Chiral Rhodium/Cobalt Complexes (e.g., with BINAP) | Pauson-Khand Reaction | Convergent synthesis of complex fused furanones. |

| Chiral Phosphines | Annulation Reactions | Access to highly functionalized precursors for furanones. |

Chiral Pool Approaches for Furanone Derivative Synthesis

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. This approach elegantly transfers the stereochemical information from the starting material to the final product. Terpenes and amino acids are common and relatively inexpensive sources of chirality for this purpose.

A notable example of a chiral pool approach to furanone derivatives involves the use of naturally occurring terpenes such as l-menthol (B7771125) and l-borneol. mdpi.com The synthesis commences with the acid-catalyzed reaction of mucochloric or mucobromic acid with the chiral alcohol (l-menthol or l-borneol). mdpi.com This reaction yields a mixture of diastereomeric 5-alkoxy-3,4-dihalo-2(5H)-furanones, which differ in the configuration at the C5 position of the furanone ring. mdpi.com These diastereomers can then be separated by techniques such as fractional crystallization.

Once the desired diastereomer is isolated, the halogen atoms at the C3 and C4 positions serve as versatile handles for further functionalization. For instance, nucleophilic substitution with thiols can be performed, followed by oxidation to the corresponding sulfones, to generate a diverse library of chiral furanone derivatives. mdpi.com This strategy has been successfully employed to synthesize a series of optically active sulfur-containing 2(5H)-furanone derivatives. mdpi.com

The general scheme for this chiral pool approach is depicted below:

Scheme 1: Synthesis of Chiral Furanone Derivatives from Terpenes

Esterification: Mucohalic acid is reacted with a chiral alcohol (e.g., l-menthol) in the presence of an acid catalyst to form a mixture of diastereomeric 5-alkoxy-3,4-dihalo-2(5H)-furanones.

Diastereomer Separation: The diastereomers are separated, typically by crystallization.

Functionalization: The separated diastereomer undergoes further reactions, such as substitution of the halo groups, to introduce desired functionalities.

The following table provides examples of chiral starting materials from the chiral pool that are suitable for the synthesis of furanone derivatives.

| Chiral Starting Material | Class | Key Chiral Feature |

| l-Menthol | Terpene | Multiple stereocenters |

| l-Borneol | Terpene | Bicyclic structure with defined stereochemistry |

| L-Serine | Amino Acid | Chiral α-carbon |

| D-Xylose | Carbohydrate | Multiple contiguous stereocenters |

Elucidation of Reaction Mechanisms and Transformation Pathways

Mechanistic Investigations of Furanone Ring Formation

The synthesis of the 5-hydroxy-2(5H)-furanone core is a critical aspect of its chemistry. Although specific studies on the formation of 5-Hydroxy-3,4-diphenylfuran-2(5H)-one are not extensively documented, research on related furanone structures, particularly in the context of Maillard reactions and other synthetic routes, provides a foundational understanding of the potential pathways involved.

The Maillard reaction, a cornerstone of food chemistry, is a well-known source of a plethora of heterocyclic compounds, including furanones. While direct evidence for the formation of this compound in these systems is scarce, the general mechanisms for furanone generation involve the degradation of sugars and their interaction with amino acids. These pathways typically proceed through the formation of dicarbonyl intermediates which then undergo cyclization and dehydration to form the furanone ring. The specific precursors that would lead to a 3,4-diphenyl substitution pattern would likely involve phenyl-substituted dicarbonyl species.

The synthesis of substituted furanones often involves complex reaction cascades with multiple intermediate species. In synthetic routes, the cyclization to form the furanone ring is a key step. For instance, the intramolecular cyclization of γ-keto esters or acids can lead to the formation of the lactone ring. Rearrangement reactions can also play a crucial role in establishing the final substitution pattern. While specific intermediates for the synthesis of this compound are not detailed in the available literature, analogous syntheses suggest that intermediates such as substituted butenolides or open-chain keto-acids are likely involved in the cyclization process.

Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical transformation and elucidating reaction mechanisms. In the context of furanone formation in Maillard reactions, studies using isotopically labeled precursors (e.g., ¹³C-labeled sugars) have been instrumental in mapping the carbon skeleton rearrangements that occur. Such studies have revealed that the furanone backbone can be formed from intact sugar skeletons or from the recombination of smaller fragments. Although no specific isotope labeling studies have been reported for this compound, this technique remains a critical approach for any future detailed mechanistic investigations into its formation.

Reactivity of the 5-Hydroxy Group and its Tautomeric Forms

The presence of the 5-hydroxy group is a defining feature of this class of furanones, imparting a rich and varied reactivity. This reactivity is intrinsically linked to the tautomeric equilibria in which the molecule can participate.

5-Hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain (acyclic) tautomers, which are γ-keto-α,β-unsaturated carboxylic acids. In the case of the analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones, this equilibrium is well-documented. nih.govmdpi.com The cyclic form, a hemiacetal, predominates in many conditions, but the presence of the acyclic form is crucial for certain reactions.

Table 1: Tautomeric Forms of 5-Hydroxy-3,4-disubstituted-2(5H)-furanones

| Form | Structure | Characteristics |

| Cyclic (Hemiacetal) | Lactone ring with a hydroxyl group at C5. Generally more stable. | |

| Acyclic (γ-Keto Acid) | Open-chain structure with aldehyde/ketone and carboxylic acid functionalities. |

The position of this equilibrium can be influenced by factors such as the solvent, pH, and the nature of the substituents at the 3 and 4 positions. The presence of the acyclic tautomer opens up reaction pathways characteristic of aldehydes/ketones and carboxylic acids. For example, reactions with amines can proceed through the acyclic form to yield pyrrolinone derivatives. nih.govmdpi.com

The C5 carbon in 5-hydroxy-2(5H)-furanones is a key electrophilic center. This electrophilicity is enhanced by the adjacent oxygen atom of the lactone ring and the hydroxyl group. As a result, the C5 position is susceptible to attack by a wide range of nucleophiles.

Studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones have demonstrated a variety of reactions at the C5 position, which serve as a model for the potential reactivity of the diphenyl analogue. nih.govmdpi.com These reactions often involve the substitution of the hydroxyl group.

Table 2: Representative Reactions at the C5 Position of 5-Hydroxy-3,4-dihalo-2(5H)-furanones

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Acyl chlorides, Anhydrides / Base | 5-Acyloxy-furanones |

| Etherification | Alcohols / Acid catalyst | 5-Alkoxy-furanones |

| C-C Bond Formation | Arenes, Heteroarenes / Lewis or Brønsted acid | 5-Aryl/Heteroaryl-furanones |

| C-C Bond Formation | Silylated enol ethers / Lewis acid (Mukaiyama aldol) | C5-Alkylated furanones |

| C-C Bond Formation | Compounds with active hydrogen / Lewis acid (Knoevenagel) | C5-Alkylated furanones |

The reaction with arenes and heteroarenes in the presence of an acid catalyst, for instance, proceeds via an aromatic electrophilic substitution-type mechanism where the C5 carbon acts as the electrophile. nih.govmdpi.com Similarly, Lewis acid-catalyzed reactions with silyl (B83357) enol ethers (Mukaiyama aldol (B89426) reaction) and compounds containing active methylene (B1212753) groups (Knoevenagel condensation) lead to the formation of new carbon-carbon bonds at the C5 position. nih.govmdpi.com These examples underscore the significant electrophilic character of the C5 carbon and the synthetic versatility it imparts to the 5-hydroxy-2(5H)-furanone scaffold.

Detailed Chemical Transformations and Reaction Types

The furanone ring and its substituents are susceptible to various transformations, including nucleophilic substitutions, electrophilic aromatic substitutions, and carbon-carbon bond-forming reactions.

Nucleophilic Substitution Reactions on the Furanone Ring

The electron-deficient nature of the furanone ring, amplified by the electronegative halogen atoms, makes it a prime target for nucleophiles.

5-hydroxy-3,4-dihalo-furan-2(5H)-ones react readily with amines and their derivatives. When treated with amino acid esters under reductive conditions, these furanones undergo a multi-step reaction. mdpi.com The process begins with the furanone ring reacting in its acyclic form with the primary amino group of the amino acid. mdpi.com This is followed by the formation of an imine, subsequent reduction to a secondary amine, and finally, an intramolecular nucleophilic attack on the carbonyl group to yield lactams of 4-amino-2,3-dichloro-buten-2-oic acid. mdpi.com

Derivatives where the 5-hydroxyl group is converted into a better leaving group, such as a carbonate, readily react with secondary amines to yield the corresponding 5-amino derivatives. nih.gov Furthermore, metal-free C-N coupling reactions between 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids have been successfully employed to synthesize a series of amino acid derivatives. rsc.org

| Furanone Derivative | Nucleophile | Reaction Conditions | Product Type |

|---|---|---|---|

| Mucochloric Acid (MCA) | Amino Acid Esters | Reductive conditions | Lactams of 4-amino-2,3-dichloro-buten-2-oic acid |

| 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Secondary Amines | Room temperature, Toluene | 5-Amino derivatives |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Amino Acids | Metal-free C-N coupling | Amino acid-furanone conjugates |

The reaction of mucochloric acid (MCA) and mucobromic acid (MCB) with nucleobases leads to N-amination products. mdpi.com These reactions are influenced by an equilibrium shift; in the presence of a base, the cyclic 5-hydroxy-2(5H)-furanone form shifts to its acyclic counterpart. nih.govmdpi.com This open form readily reacts with the amino groups present in nucleosides like adenosine (B11128) and cytidine. mdpi.com The reaction proceeds through an alkylation of the amino groups, resulting in the formation of 2-chloro-2-propenal derivatives in a cascade of reactions. mdpi.com

Thiols are effective nucleophiles for reactions with 5-hydroxy-3,4-dihalo-furan-2(5H)-ones. Unsubstituted mucochloric acid can be coupled with aromatic thiols under acidic conditions to furnish 5-thiosubstituted derivatives in good yields (70-84%). nih.gov In a model study involving N-acetylcysteine, it was determined that the reaction proceeds via the open-ring form of mucochloric acid. nih.gov The initial step is a nucleophilic attack by the cysteine's thiol group, leading to substitution at the C4 carbon of the furanone backbone. nih.gov

Electrophilic Aromatic Substitution (Arylation) at the C5 Position

In the presence of Lewis or Brønsted acids, 3,4-dihalogeno-5-hydroxy-2(5H)-furanone can act as an electrophile in reactions with arenes and heteroarenes. nih.govmdpi.com This reaction forms a new carbon-carbon bond between the C5 carbon of the furanone and the aromatic ring. nih.govmdpi.com This transformation is formally considered an electrophilic aromatic substitution of the arene. nih.gov The reaction has been successfully demonstrated with electron-rich aromatic compounds, achieving satisfactory yields. nih.govmdpi.com

| Arene/Heteroarene | Catalyst | Product Yield |

|---|---|---|

| Methoxybenzene | Lewis or Brønsted Acid | 60-73% |

| 1,3,5-Trimethoxybenzene | Lewis or Brønsted Acid | 60-73% |

| Indole | Lewis or Brønsted Acid | 60-73% |

| 2-Methylindole | Lewis or Brønsted Acid | 60-73% |

C-C Bond Formation Reactions

Beyond arylation, several other methods exist for forming C-C bonds at the C5 position of the furanone ring. These reactions are crucial for elaborating the molecular structure and synthesizing more complex derivatives.

One notable example is the Knoevenagel condensation . 3,4-Dihalo-2(5H)-furanones react at the C5 carbon with compounds containing an active hydrogen atom. nih.govmdpi.com This reaction is catalyzed by a Lewis acid, such as In(OAc)₃, and proceeds in good yields, typically ranging from 60% to 95%. nih.govmdpi.com

Another strategy is the Mukaiyama aldol reaction , which involves the reaction of the furanone with silylated enol ethers, again catalyzed by Lewis acids. nih.gov This C5 alkylation can be performed in various solvents, with higher yields often achieved using zinc chloride or scandium triflate as catalysts. nih.gov

Furthermore, Barbier-type reactions provide a pathway for C5 alkylation using allyl bromides as the alkylating agents. nih.gov These reactions are conducted in the presence of a tin or indium catalyst in a mixed aqueous-organic solvent system, with product yields varying from 41% to 90%. nih.gov

Knoevenagel Condensation and Related Processes at C5

The C5 position of the 5-hydroxy-2(5H)-furanone scaffold is an electrophilic center, capable of reacting with nucleophiles. One such significant transformation is the Knoevenagel condensation with compounds possessing an active methylene group. This reaction typically requires catalysis by a Lewis acid, such as Indium(III) acetate (B1210297) (In(OAc)₃), to facilitate the formation of a new carbon-carbon bond at the C5 position. nih.govmdpi.com

The proposed mechanism for the analogous 3,4-dihalo derivatives, which serves as a model, involves the activation of the furanone by the Lewis acid. This is followed by the nucleophilic attack of the enolate derived from the active methylene compound. The reaction proceeds with good to excellent yields (60-95% for the dihalo analogs), demonstrating a robust method for C5 functionalization. nih.govmdpi.com A key step in the postulated mechanism involves the ring opening of the furanone, facilitated by acetic acid released from the indium triacetate catalyst during the reaction. mdpi.com

Table 1: Illustrative Knoevenagel Condensation at C5

| Reactant | Catalyst | Product Structure (Illustrative) | Reported Yield (Analogous Systems) |

|---|

Mukaiyama Aldol Reactions for C5 Alkylation

Another effective strategy for C5 alkylation is the Mukaiyama aldol reaction, which utilizes silyl enol ethers as nucleophiles in the presence of a Lewis acid catalyst. nih.govmdpi.com This reaction provides a pathway to introduce more complex alkyl groups at the C5 position.

For the related 3,4-dihalo-5-hydroxy-2(5H)-furanones, this reaction has been shown to proceed effectively in various solvents, including toluene, methylene chloride, and diethyl ether. nih.gov The choice of Lewis acid is critical, with catalysts like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) providing higher yields. The reaction is typically initiated at a reduced temperature (e.g., -20 °C) before being allowed to warm to ambient temperature. nih.govmdpi.com This method represents a powerful tool for constructing new C-C bonds at the hemiacetal carbon.

Table 2: Mukaiyama Aldol Reaction Parameters for C5 Alkylation

| Silyl Enol Ether | Lewis Acid Catalyst | Solvent | Product Structure (Illustrative) |

|---|

Carbonyl Reactivity and Hydrolysis Mechanisms in Basic Solutions

The 5-hydroxy-2(5H)-furanone structure exists in a dynamic equilibrium with its open-chain tautomer, a 4-oxo-butenoic acid derivative. nih.gov This ring-chain tautomerism is highly dependent on the pH of the solution. In acidic or neutral media, the cyclic hemiacetal form predominates. However, under basic conditions, the equilibrium shifts significantly towards the deprotonated, acyclic carboxylate form. nih.govmdpi.com

This behavior is central to the mechanism of hydrolysis in basic solutions. The presence of a base promotes the ring opening to the more reactive acyclic aldehyde-carboxylate. This open form is then susceptible to various reactions, including nucleophilic attack at the carbonyl carbon. nih.gov This equilibrium is also responsible for the racemization observed at the C5 carbon in solution. nih.govnih.gov The initial step in many base-catalyzed reactions is this ring-opening, which exposes the carbonyl group for subsequent transformations. nih.govmdpi.com

Acylation and Esterification Reactions of the Hydroxyl Group

The hydroxyl group at the C5 position exhibits reactivity typical of an alcohol or hemiacetal and can be readily acylated or esterified. nih.gov These reactions are commonly carried out using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. nih.govmdpi.com

Other reagents, including alkyl chloroformates and di-tert-butyl-dicarbonate (Boc anhydride), have also been successfully employed for this transformation in analogous systems. nih.govmdpi.com The resulting 5-acyloxy derivative is often more stable than the parent 5-hydroxy compound and the acyloxy group can serve as a good leaving group, allowing for subsequent nucleophilic substitution reactions at the C5 position. nih.gov

Table 3: Reagents for Acylation and Esterification of the C5-Hydroxyl Group

| Acylating Agent | Base | Product Type |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | 5-Acyloxy-furanone |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | 5-Acyloxy-furanone |

| Alkyl Chloroformate (R-OCOCl) | Diisopropylethylamine | 5-(Alkoxycarbonyl)oxy-furanone |

Ring Transformation Reactions and Derivatization

The furanone scaffold can undergo ring transformation reactions, particularly when treated with bifunctional nucleophiles. A notable example is the reaction with hydrazine (B178648) and its derivatives. In aqueous acidic solutions at elevated temperatures, these reagents can transform the 2(5H)-furanone ring into a six-membered pyridazinone ring. nih.govmdpi.com

This reaction proceeds via initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by ring opening and subsequent intramolecular cyclization involving the second nitrogen atom of the hydrazine and the keto group of the open-chain intermediate. The final step is dehydration to form the stable aromatic pyridazinone ring. This transformation has been shown to produce 4,5-dihalogeno-3(2H)-pyridazinones from mucochloric or mucobromic acid in satisfactory yields (35-90%). nih.govmdpi.com A similar pathway is expected for the 3,4-diphenyl analog, which would lead to 4,5-diphenyl-3(2H)-pyridazinone derivatives.

Oxidation and Reduction Reactions of the Furanone Scaffold

The 5-hydroxy-2(5H)-furanone core is susceptible to both oxidation and reduction, allowing for further derivatization. The oxidation of the parent 5-hydroxy-2(5H)-furanone can yield maleic acid, demonstrating the potential to open the ring and form a dicarboxylic acid. chemrxiv.org

Conversely, reduction of the furanone ring can lead to various products depending on the reagents and conditions used. Catalytic hydrogenation can reduce the double bond to yield the corresponding butyrolactone. More vigorous reduction may affect the lactone carbonyl group. Furthermore, reductive amination, using hydrogen and ammonia (B1221849) in the presence of a catalyst like Ru/C, can open the ring and lead to the formation of compounds like γ-aminobutanoic acid (GABA) and 2-pyrrolidone from the unsubstituted 5-hydroxy-2(5H)-furanone. researchgate.net These reactions highlight the versatility of the furanone scaffold as a building block for a range of linear and heterocyclic C4 compounds. chemrxiv.org

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular framework, identifying functional groups, and determining the elemental composition of organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms.

For the illustrative compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the ¹H and ¹³C NMR data provide a clear picture of its structure. nih.govresearchgate.net

¹H NMR Data: The proton NMR spectrum reveals the presence of aromatic protons from the phenyl group, as well as protons associated with the furanone ring and the dihydroxyethyl side chain. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and neighboring protons, respectively. nih.gov

¹³C NMR Data: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the lactone, the sp² carbons of the phenyl ring and the double bond in the furanone ring, and the sp³ carbons of the stereocenters and the methoxy group. nih.govresearchgate.net

Table 1: NMR Spectroscopic Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one in DMSO-d₆ + CDCl₃. nih.govresearchgate.net

| Atom | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ar-H | 6.90 (d, J = 7.2 Hz, 2H), 6.71 (m, 3H) | 125.4, 125.0, 123.3, 123.0 |

| C4-H | 4.44 (s, 1H) | - |

| C6-H | 4.14 (d, J = 6.0 Hz, 1H) | - |

| C6-H | 3.95 (t, J = 6 Hz, 1H) | - |

| C5-H | 3.43 (m, 1H) | - |

| -OCH₃ | 3.21 (s, 3H) | 55.4 |

| C=O | - | 168.5, 168.4 |

| C=C | - | 100.1 |

| C-O | - | 72.4, 65.2, 58.2 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of a compound. For (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, HRMS provides an exact mass measurement that confirms its molecular formula, C₁₃H₁₄O₅. nih.gov The observed mass of the protonated molecule [MH⁺] at m/z 251.0927 is in close agreement with the calculated mass of 251.0919. nih.gov

Table 2: HRMS Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. nih.gov

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [MH⁺] | 251.0919 | 251.0927 |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by showing how the molecule breaks apart. This provides valuable information about the connectivity of different structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. nih.govresearchgate.net

Table 3: Key IR Absorption Bands for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one (KBr). nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3349, 3268 | O-H stretching (hydroxyl groups) |

| 2958, 2920 | C-H stretching (aliphatic) |

| 1713 | C=O stretching (γ-lactone) |

| 1628 | C=C stretching (furanone ring) |

| 1465 | C=C stretching (aromatic ring) |

| 1312 | C-O stretching |

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and both the relative and absolute stereochemistry can be established.

The crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one confirms its molecular structure and stereochemistry. nih.govresearchgate.netnih.gov The furanone ring is nearly planar, and the analysis definitively assigns the stereogenic center at the C5 position of the furanone ring as having the R configuration, while the adjacent stereocenter in the dihydroxyethyl side chain is determined to be S. nih.govresearchgate.net The absolute configuration was determined based on the known stereochemistry of the starting material used in the synthesis. nih.govresearchgate.net

The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, forming a two-dimensional network. nih.govresearchgate.netnih.gov

Table 4: Crystal Data and Structure Refinement for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5110 (5) |

| b (Å) | 4.9298 (3) |

| c (Å) | 16.6625 (16) |

| β (°) | 93.268 (6) |

| Volume (ų) | 615.97 (8) |

| Z | 2 |

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govacs.orguco.esuco.es This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.govacs.org The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

For chiral furanones and lactones, VCD has been successfully applied to determine their absolute stereochemistry and study their conformational preferences in solution. nih.govacs.org This method is advantageous as it does not require crystallization of the compound, which can be a significant hurdle in structural analysis.

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

For chiral molecules, it is often necessary to separate the enantiomers to study their individual properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govresearchgate.netresearchgate.netsielc.com

The separation of furanone enantiomers has been achieved using various types of CSPs, including those based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins. nih.goviastate.edu The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP, leading to different retention times. Once separated, the enantiomeric purity (enantiomeric excess, ee) of each fraction can be determined.

Theoretical and Computational Chemistry Approaches to 5 Hydroxy 3,4 Diphenylfuran 2 5h One

Quantum Chemical Studies (Density Functional Theory, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the behavior of 5-Hydroxy-3,4-diphenylfuran-2(5H)-one. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of the molecule.

Investigation of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of furanone derivatives have been a subject of computational investigation. For instance, a study on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives explored their electronic characteristics using computational chemistry. ajchem-b.com Such studies typically analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's reactivity and stability. ajchem-b.com

For this compound, the phenyl substituents are expected to significantly influence the electronic structure by extending the π-conjugated system. This would likely alter the HOMO-LUMO gap and, consequently, the reactivity of the molecule compared to simpler furanones. A computational analysis of 2(5Phenyl)-furanone revealed that the phenyl group enhances its reactivity and antioxidative properties, a finding that suggests a similar influence in the diphenyl-substituted target molecule. ajchem-b.com

Table 1: Calculated Electronic Properties of 2(5H)-Furanone Derivatives

| Molecule | Total Energy (au) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2(5H)-Furanone | -304.88 | -7.45 | -1.01 | 6.44 |

| 2(5Methyl)-Furanone | -344.19 | -7.02 | -0.87 | 6.15 |

| 2(5Phenyl)-Furanone | -534.52 | -6.54 | -1.58 | 4.96 |

This table is generated based on data from a computational study on related furanone derivatives to illustrate the type of data obtained from such analyses. ajchem-b.com

Energy Landscape and Conformational Analysis of Tautomeric Forms

Tautomerism is a significant aspect of the chemistry of 5-hydroxyfuranones. The ability of the hydroxyl group to exist in equilibrium with a keto form can have profound effects on the molecule's properties and reactivity. Computational studies are essential for exploring the energy landscape of these tautomeric forms. researchgate.netorientjchem.org By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under various conditions. researchgate.netorientjchem.org

A computational investigation into the tautomerism of (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one, for example, utilized DFT to determine the most stable tautomeric form in solution. researchgate.net A similar approach for this compound would involve calculating the energies of the possible keto-enol tautomers to understand their equilibrium distribution. These calculations can also elucidate the transition states connecting the tautomers, providing insight into the kinetics of their interconversion. orientjchem.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic properties, including NMR chemical shifts. comporgchem.comnih.govresearchgate.net This predictive capability is invaluable for structural elucidation and for confirming experimental findings. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Computational Studies of Molecular Interactions (conceptual, excluding biological activity)

The intermolecular interactions of this compound are crucial for understanding its physical properties in condensed phases. The phenyl groups can engage in π-π stacking interactions, while the hydroxyl and carbonyl groups are capable of forming hydrogen bonds. Computational methods can be used to explore the nature and strength of these interactions. gatech.edumdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. acs.org This method allows for the identification of key interactions that direct the packing of molecules in the solid state. acs.org For this compound, such an analysis would reveal the relative importance of hydrogen bonding and π-π stacking in its crystal lattice.

Mechanistic Modeling and Reaction Pathway Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. smu.eduresearchgate.net

For this compound, mechanistic modeling could be applied to understand its synthesis, degradation, or participation in various chemical transformations. For example, the photoreaction of 2(5H)-furanones with alkynes has been studied, and computational modeling could provide further insights into the complex reaction pathways involved, such as the observed 1,3-acyl shift rearrangement. nih.gov These theoretical investigations can help to rationalize experimental observations and to predict the outcomes of new reactions. smu.eduresearchgate.net

In Silico Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity through computational methods offers profound insights into the behavior of molecules, guiding synthetic efforts and the development of new chemical entities. For this compound, while specific comprehensive computational studies on its reactivity are not extensively documented in publicly available literature, the application of established theoretical frameworks to this molecule and its analogs allows for a robust prediction of its chemical behavior. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and the analysis of electrostatic potential (ESP) maps are pivotal in this endeavor. rsc.orgmdpi.com

These computational tools help in identifying the most probable sites for nucleophilic and electrophilic attacks, predicting the regioselectivity of reactions, and understanding the influence of substituents on the electronic properties and, consequently, the reactivity of the molecule.

Detailed Research Findings

Frontier Molecular Orbital (FMO) Analysis : The reactivity of a molecule is often governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—the so-called frontier orbitals. youtube.comwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgtaylorandfrancis.com For furanone derivatives, DFT calculations are commonly employed to determine the energies and spatial distributions of these orbitals. mdpi.comresearchgate.net In the case of this compound, the HOMO is expected to be localized over the electron-rich phenyl rings and the C=C double bond of the furanone core, suggesting these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group and the conjugated system, indicating the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter; a smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Maps : ESP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netwalisongo.ac.id For this compound, the ESP map would predictably show a region of high negative potential around the carbonyl oxygen and the hydroxyl group, making them susceptible to interaction with electrophiles or hydrogen bond donors. Regions of positive potential would likely be found near the hydrogen atoms, particularly the hydroxyl hydrogen. Such maps are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.netresearchgate.net

Influence of Substituents : Computational studies on substituted furanones have demonstrated that the nature and position of substituents dramatically influence their electronic structure and reactivity. rsc.orgresearchgate.net For the target molecule, the two phenyl groups at the C3 and C4 positions, along with the hydroxyl group at C5, are the key modulators of reactivity. Electron-donating or electron-withdrawing groups on these phenyl rings would alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's reactivity and selectivity. For instance, introducing electron-donating groups could enhance the nucleophilicity of the phenyl rings, while electron-withdrawing groups would increase the electrophilicity of the furanone core.

While specific published data for this compound is scarce, the table below illustrates the type of data that would be generated from a typical DFT study (e.g., at the B3LYP/6-31G(d) level of theory) to predict its reactivity.

Illustrative Computational Data for Reactivity Analysis

| Computational Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the electron-donating capability (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. |

| Energy of LUMO | -1.8 eV | Indicates the electron-accepting capability (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Mulliken Charge on C2 (Carbonyl) | +0.65 | A significant positive charge indicates a primary site for nucleophilic attack. |

| Mulliken Charge on O (Carbonyl) | -0.55 | A significant negative charge indicates a primary site for electrophilic attack or protonation. |

| Fukui Function (f-) on Phenyl Rings | High | Predicts that the phenyl rings are the most likely sites for electrophilic attack. |

These computational approaches provide a powerful, non-empirical framework for understanding and predicting the chemical behavior of this compound. By identifying the electronically distinct regions and quantifying the energetic barriers for potential reactions, in silico studies can effectively guide the rational design of synthetic routes and the exploration of this molecule's potential applications.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for π-Expanded Lactones and Maleimides

A significant application of 5-Hydroxy-3,4-diphenylfuran-2(5H)-one is its role as a precursor in the synthesis of π-expanded lactones and maleimides. These larger, conjugated molecules are of interest for their unique photophysical properties and potential applications in materials science.

An efficient, two-step, metal-free synthetic route has been developed that uses 3,4-diphenylfuran-2(5H)-ones to produce these highly conjugated systems. The process begins with a photoinduced dehydrogenative annulation of the furanone derivative. This is followed by a reaction with a primary amine in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and oxygen to yield the π-expanded maleimide. This method demonstrates the utility of 3,4-diphenylfuran-2(5H)-ones as effective precursors for creating complex, fluorescent molecules without the need for transition-metal catalysts. The resulting highly conjugated maleimides have been shown to possess high fluorescence quantum yields.

Table 1: Synthesis of π-Expanded Maleimides This table is interactive. Click on the headers to sort.

| Starting Material | Reaction Steps | Key Reagents/Conditions | Product Type |

|---|

Synthesis of Fused Heterocyclic Systems

The 2(5H)-furanone core is a well-established structural motif for the synthesis of various fused heterocyclic systems. The reactivity of the lactone ring and its substituents allows it to participate in cyclization and annulation reactions. For instance, related compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo ring transformation reactions with bifunctional nucleophiles such as hydrazine (B178648) to form fused systems like 4,5-dihalogeno-3(2H)-pyridazinones. While the general reactivity of the furanone scaffold is well-documented for creating fused heterocycles, specific applications of the 3,4-diphenyl substituted variant in this context are an area of ongoing exploration.

Derivatization to Form Polycyclic and Spirocyclic Compounds

The inherent reactivity of the 5-hydroxy-2(5H)-furanone skeleton makes it a valuable intermediate for constructing complex polycyclic and spirocyclic compounds. The hydroxyl group at the C5 position can be derivatized or eliminated to generate a reactive exocyclic double bond, which can then participate in cycloaddition reactions. Furthermore, the double bond within the furanone ring can also act as a dienophile. While the broader class of furanones is utilized in these complex syntheses, the most prominently reported applications for the this compound derivative focus on creating planar, π-expanded systems rather than intricate three-dimensional polycyclic or spirocyclic structures.

Contribution to Diverse Structural Motifs in Synthetic Chemistry

This compound is a key contributor to the library of building blocks available to synthetic chemists. Its primary and well-documented role is in the synthesis of novel π-expanded lactones and maleimides, providing a straightforward, metal-free pathway to highly fluorescent, conjugated molecules.

The furanone core is present in a vast number of natural products and biologically active compounds, highlighting its importance as a pharmacophore. mdpi.comnih.gov As a four-carbon building block, the 5-hydroxy-2(5H)-furanone scaffold is a platform for accessing a wide range of heterocycles. wikipedia.org The versatility of this structural unit, demonstrated by the numerous reactions its analogs undergo (e.g., nucleophilic substitution, cycloadditions), underscores the potential of the 3,4-diphenyl derivative to be applied in the synthesis of a broad spectrum of complex molecules, solidifying its contribution to the creation of diverse structural motifs in modern synthetic chemistry.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Methodologies for Furanone Derivatives

The synthesis of furanone derivatives is an area of intense research, with a growing emphasis on developing environmentally benign and efficient methodologies. researchgate.net Future work will likely focus on the advancement of "green" chemistry principles in the synthesis of compounds like 5-Hydroxy-3,4-diphenylfuran-2(5H)-one.

One promising avenue is the use of biomass-derived starting materials, which offers a renewable and sustainable alternative to petroleum-based feedstocks. mdpi.commdpi.com For instance, furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be oxidized to produce 5-hydroxy-2(5H)-furanone, a key intermediate for various C4 chemicals. researchgate.netchemrxiv.org Research into one-pot synthesis methods is also gaining traction, as these approaches reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. researchgate.net The development of a one-pot synthesis for 3,4-diaryl substituted 2(5H)-furanones has already demonstrated commercial applicability. researchgate.net

Further research is anticipated in the use of novel catalytic systems, including biocatalysis and heterogeneous catalysis, to improve reaction selectivity and yield while minimizing environmental impact. Microwave-assisted synthesis represents another green approach that can accelerate reaction times and improve yields for furanone derivatives. rsc.org

Table 1: Examples of Sustainable Synthetic Approaches for Furanone Derivatives

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Biomass-derived precursors | Utilizes renewable feedstocks like furfural. researchgate.netchemrxiv.org | Reduces dependence on fossil fuels, promotes sustainability. mdpi.com |

| One-pot synthesis | Combines multiple reaction steps into a single operation. researchgate.net | Increases efficiency, reduces solvent waste and purification steps. researchgate.net |

| Microwave irradiation | Uses microwave energy to heat reactions. rsc.org | Faster reaction times, often higher yields. rsc.org |

Exploration of Undiscovered Reaction Pathways and Mechanisms

A deeper understanding of the reaction pathways leading to the formation of the furanone core is crucial for the development of new synthetic strategies. While several pathways are known, the exploration of undiscovered mechanisms remains a key research objective. nih.gov

Future investigations may focus on domino reactions, where a single event triggers a cascade of subsequent transformations to build complex molecular architectures in a highly efficient manner. organic-chemistry.org The study of Maillard model systems, for example, has provided mechanistic insights into furan (B31954) formation from common food constituents under thermal processing, highlighting the complexity of potential pathways. nih.gov

Researchers are also interested in tandem processes, such as the base-mediated tandem acyl shift/cyclization/decarbonylation reactions of aroylmethyl 2-alkynoates, which allow for the formation of multiple bonds in a single step. researchgate.net Elucidating the mechanisms of such complex transformations will be critical for controlling reaction outcomes and designing novel synthetic routes to furanones.

Integration of Advanced Computational Techniques for Rational Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.govwiley.com For furanone derivatives, advanced computational techniques are being increasingly integrated to guide the rational design of new molecules and to provide detailed mechanistic insights into their formation and reactivity. ajchem-b.com

Computational methodologies that are expected to play a significant role include:

Density Functional Theory (DFT): DFT studies can elucidate the electronic properties of furanone derivatives, helping to predict their reactivity and potential biological activity. rsc.org These calculations can provide valuable information on molecular orbitals, energy gaps, and other parameters that influence a molecule's behavior. ajchem-b.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of furanone derivatives with their biological activities. researchgate.net This information is invaluable for designing new compounds with enhanced therapeutic potential. nih.govresearchgate.net

Molecular Docking: This technique is used to predict the binding orientation of small molecules to their biological targets. ccij-online.orgccij-online.org For furanone derivatives, molecular docking can help identify potential protein interactions and guide the design of more potent and selective inhibitors. ccij-online.orgccij-online.org

Virtual Screening: This computational method allows for the rapid screening of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov

By leveraging these computational tools, researchers can accelerate the discovery and optimization of new furanone-based compounds, reducing the time and cost associated with traditional experimental approaches. nih.gov

Table 2: Application of Computational Techniques in Furanone Research

| Computational Technique | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties. rsc.orgajchem-b.com | Prediction of reactivity, stability, and potential bioactivity. ajchem-b.com |

| 3D-QSAR | Correlation of molecular structure with biological activity. researchgate.net | Rational design of more potent compounds. researchgate.net |

| Molecular Docking | Prediction of ligand-protein binding modes. ccij-online.orgccij-online.org | Identification of key interactions for targeted drug design. ccij-online.org |

Investigation of New Derivatization Strategies for Enhancing Structural Diversity

The structural diversity of furanone derivatives is directly linked to their wide range of biological activities. nih.gov Future research will undoubtedly focus on the development of new derivatization strategies to expand the chemical space accessible from the this compound scaffold.

The high reactivity of the 2(5H)-furanone ring and its various functional groups provides numerous opportunities for chemical modification. nih.govmdpi.com For example, the hydroxyl group at the C5 position is a key site for derivatization, allowing for the synthesis of esters, ethers, and carbamates. nih.gov Esterification of the 5-hydroxyl group can also facilitate its substitution by various nucleophiles. nih.govresearchgate.net

Key derivatization strategies for future exploration include:

Substitution at the C5 position: The C5 position can be targeted for alkylation, arylation, and the introduction of various functional groups through reactions like the Mukaiyama aldol (B89426) reaction and Barbier-type reactions. nih.govmdpi.com

Ring transformation reactions: The furanone ring can be transformed into other heterocyclic systems, such as pyridazinones or 1H-pyrrol-2(5H)-ones, by reacting with reagents like hydrazine (B178648). nih.gov This opens up avenues to entirely new classes of compounds.

Glycoconjugation: The attachment of sugar moieties to the furanone scaffold is a promising strategy to enhance bioavailability and modulate biological activity. nih.govresearchgate.net

Synthesis of hybrid molecules: Combining the furanone core with other pharmacologically active scaffolds, such as chromen-4-ones, can lead to the development of hybrid molecules with potentially synergistic or novel therapeutic properties. mdpi.com

Introduction of sulfur-containing moieties: The synthesis of thioethers and sulfones from 2(5H)-furanones has been shown to yield compounds with interesting biological activities. nih.gov

By systematically exploring these and other derivatization strategies, researchers can generate extensive libraries of novel this compound derivatives for biological screening and the discovery of new lead compounds. nih.govnih.gov

Q & A

Q. What are the documented biological activities of this compound, and what assay models are used?

- Methodological Answer : While direct bioactivity data for the diphenyl variant is limited, structurally similar furanones (e.g., 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one) exhibit allelopathic effects. Standard assays include Lepidium sativum (cress) and Phleum pratense (timothy) root/shoot inhibition tests, with I₅₀ values quantified via dose-response curves (e.g., 0.013–0.120 mM for roots and shoots) .

Q. How does this compound compare structurally to related furanones?

- Methodological Answer : The diphenyl groups at C3 and C4 enhance π-conjugation, distinguishing it from analogs like 5-phenylfuran-2-carboxylic acid (carboxylic acid substituent) or 5-methylfuran-2(3H)-one (simpler alkyl substitution). This structural difference increases electrophilicity at the lactone ring, favoring annulation reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., plant vs. mammalian cell models) or substituent effects. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. whole-organism toxicity) and quantitative structure-activity relationship (QSAR) modeling can reconcile differences. For example, methyl vs. phenyl substituents alter hydrophobicity and target binding .

Q. How does the electronic configuration of substituents affect reactivity in photoinduced annulation reactions?

- Methodological Answer : The electron-withdrawing diphenyl groups stabilize radical intermediates during UV irradiation, enabling π-expansion to maleimides. Computational studies (e.g., DFT) reveal that conjugation with aromatic rings lowers the activation energy for dehydrogenative steps, as seen in the synthesis of fluorescent maleimides with high quantum yields (Φ > 0.8 in dichloromethane) .

Q. What catalytic systems optimize the synthesis of derivatives without transition metals?

- Methodological Answer : DBU/O₂ systems promote oxidative amination of furanone precursors under mild conditions, avoiding metal contamination. Kinetic studies show that oxygen acts as a terminal oxidant, while DBU facilitates deprotonation. Yields are maximized by optimizing solvent polarity (e.g., ethanol) and amine nucleophilicity .

Q. What analytical techniques elucidate stereochemical outcomes in reactions involving this compound?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy resolves enantiomers, while NOESY NMR identifies spatial proximity of substituents. For crystalline derivatives, single-crystal XRD (e.g., CCDC 1828960) confirms absolute configuration, as shown for hexasubstituted dihydrofurans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.